2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-2-phenyl-1H-indole with chloroform and difluoroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro and difluoro groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one include other indole derivatives with different substituents on the indole ring or ethanone moiety. Some examples are:
2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone: This compound has a similar structure but lacks the difluoro substitution, which may result in different chemical properties and biological activities.
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: This compound features an aldehyde group instead of the ethanone moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H12ClF2NO |
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Molecular Weight |
319.7 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-(1-methyl-2-phenylindol-3-yl)ethanone |
InChI |
InChI=1S/C17H12ClF2NO/c1-21-13-10-6-5-9-12(13)14(16(22)17(18,19)20)15(21)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
LTPNKJGYODTIHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
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